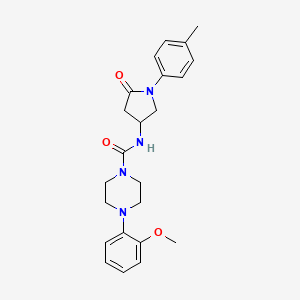![molecular formula C20H21N5O4S B2983090 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 886959-31-5](/img/structure/B2983090.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features, including an amino group, a benzyl group, a triazine ring, a sulfanyl group, and a dimethoxyphenyl group. These groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple functional groups and a heterocyclic ring (the triazine) would give the molecule a three-dimensional structure with regions of different electron density and chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group might participate in acid-base reactions, the benzyl group in electrophilic aromatic substitution reactions, and the triazine ring in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and the specific functional groups it contains .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation :Research has delved into the synthesis of related triazine derivatives and their subsequent transformation. For instance, studies have demonstrated the preparation of novel triazinone derivatives and their antimicrobial and larvicidal activities. Such research indicates the potential of these compounds in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Antimicrobial and Antitumor Activities :The antimicrobial and antitumor potentials of triazine and oxadiazole derivatives have been extensively investigated. Studies have synthesized and evaluated the biological activities of these compounds, showing promising results against various bacterial and fungal pathogens, as well as potential antitumor properties (Szabo et al., 1987; El-Moneim et al., 2015).
Antifolate Inhibitors :Another area of interest is the development of nonclassical antifolate inhibitors of thymidylate synthase, using similar pyrimidine derivatives. This research underscores the therapeutic potential of these compounds in the treatment of diseases requiring inhibition of thymidylate synthase, offering avenues for anticancer drug development (Gangjee et al., 1996).
Synthetic Methodology and Chemical Properties :The development of synthetic methodologies for acetamide derivatives showcases the versatility of related compounds in synthetic organic chemistry. Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as reagents for N-alkylacetamide synthesis exemplifies the chemical utility and transformative capabilities of these substances (Sakai et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withhistamine H2 receptors . These receptors play a crucial role in gastric acid regulation and act as a target for drugs used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Mode of Action
It’s known that the compound undergoes reactions depending on the basicity of the amines present . The compound can result in products from ring opening or amino-exchange derivatives .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to thehistamine H2 receptor . This can lead to downstream effects such as the regulation of gastric acid secretion.
Result of Action
Similar compounds have shown potential asantimicrobial agents , suggesting that this compound may also exhibit antimicrobial activity.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-14-8-9-15(17(11-14)29-2)22-18(26)12-30-20-24-23-16(19(27)25(20)21)10-13-6-4-3-5-7-13/h3-9,11H,10,12,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDPLXQUMDOFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

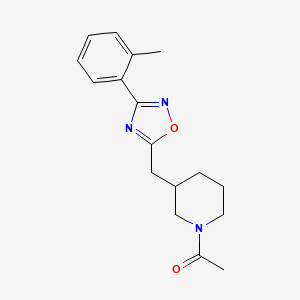
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)
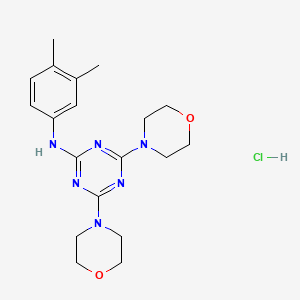
![1-[(E)-3-(2,6-Difluorophenyl)prop-2-enoyl]piperazine-2-carbonitrile](/img/structure/B2983021.png)

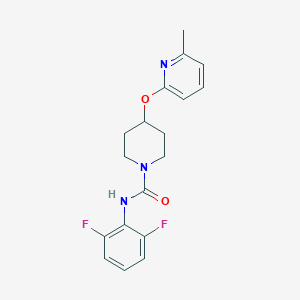
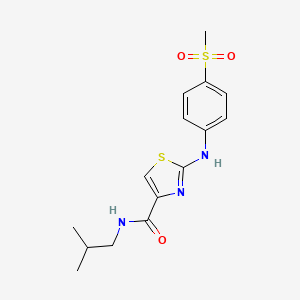
![4-(bromomethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2983026.png)
